
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide, also known as DTT-MePyC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of nuclear factor-kappa B, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has also been shown to improve mitochondrial function, reduce apoptosis, and promote cell survival in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide in lab experiments is its versatility. The compound can be used in various in vitro and in vivo models to investigate its effects on different biological systems. Another advantage is its low toxicity, which makes it a suitable candidate for further preclinical studies. However, a limitation of using N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is its limited solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to optimize the synthesis method of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide and improve its pharmacokinetic properties.
Métodos De Síntesis
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a base. Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 1,3-dithiolane-2-thione in the presence of a reducing agent. The yield of N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentrations.
Aplicaciones Científicas De Investigación
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In preclinical studies, N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has been found to reduce inflammation in animal models of arthritis, protect neurons from oxidative stress in models of Parkinson's disease, and improve cognitive function in models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-8(2)11-6-10(14-15(11)3)12(16)13-9-4-5-19(17,18)7-9/h6,8-9H,4-5,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXEEVIHXWIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)
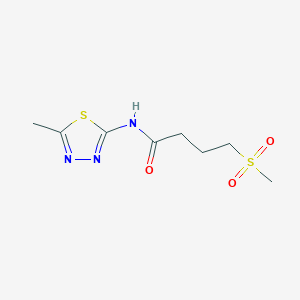
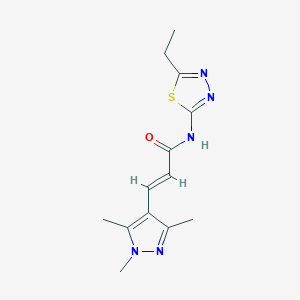
![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
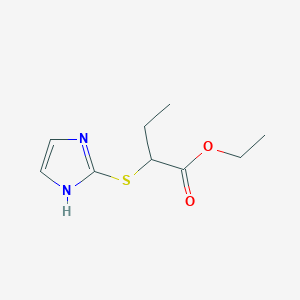
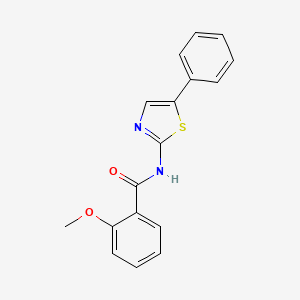
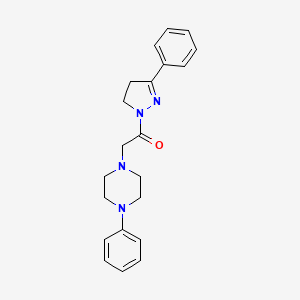
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)